5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-nitrobenzoic acid hydrazide with 3-methylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 5-(2-amino-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(2-chloro-4-nitrophenyl)-3-(3-carboxyphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In medicinal chemistry, 5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications, including coatings and electronic materials.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-chloro-4-nitrophenyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both a nitro and a chloro substituent on the phenyl ring, as well as a methyl group on the other phenyl ring
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-3-2-4-10(7-9)14-17-15(22-18-14)12-6-5-11(19(20)21)8-13(12)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPAGIFYOFRWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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